H-Thr(Me)-OH

描述

RN given refers to cpd without isomeric designation

Structure

3D Structure

属性

IUPAC Name |

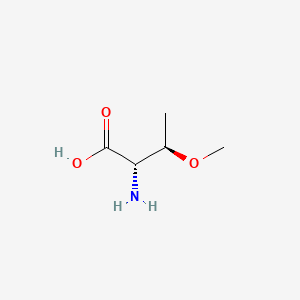

(2S,3R)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195962, DTXSID701031342 | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-02-9, 4385-90-4, 2076-57-5 | |

| Record name | O-Methylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-DL-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of H-Thr(Me)-OH

This guide provides a detailed examination of the chemical structure of H-Thr(Me)-OH, a methylated derivative of the amino acid L-threonine. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this compound's molecular architecture.

Nomenclature and Identification

The designation this compound represents a threonine molecule with a methyl group modification. In standard peptide nomenclature, the "H-" prefix indicates a free amine group (-NH2) at the N-terminus, and the "-OH" suffix signifies a free carboxyl group (-COOH) at the C-terminus. The "(Me)" notation specifies the addition of a methyl group.

While this notation can be ambiguous, in the context of amino acid derivatives, a modification shown in parentheses typically refers to the side chain. Therefore, this compound most commonly refers to O-Methyl-L-threonine , where the methyl group is attached to the oxygen atom of the side-chain hydroxyl group.[1] This is distinct from N-Methyl-L-threonine, where the methyl group is on the alpha-amino group.[2]

The systematic IUPAC name for O-Methyl-L-threonine is (2S,3R)-2-amino-3-methoxybutanoic acid .

Molecular Structure

This compound retains the fundamental backbone of its parent amino acid, L-threonine. This structure is characterized by:

-

Alpha-Carbon (Cα): A central chiral carbon atom.

-

Amino Group (-NH2): Attached to the alpha-carbon.

-

Carboxyl Group (-COOH): Also attached to the alpha-carbon.

-

Side Chain: The key point of modification. In L-threonine, the side chain is -CH(OH)CH3. In O-Methyl-L-threonine, the hydroxyl group (-OH) of the side chain is etherified to a methoxy (B1213986) group (-OCH3).

The resulting side chain is a 3-methoxybutan-2-yl group. The stereochemistry of the L-threonine precursor, (2S,3R), is retained in the derivative.

Data Presentation: Physicochemical Properties

To clarify the distinction between the two possible isomers, the properties of both O-Methyl-L-threonine and N-Methyl-L-threonine are summarized below.

| Property | O-Methyl-L-threonine (this compound) | N-Methyl-L-threonine | Reference |

| Synonym | This compound | N-Me-L-Thr-OH | [1][2] |

| IUPAC Name | (2S,3R)-2-amino-3-methoxybutanoic acid | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid | [2] |

| CAS Number | 4144-02-9 | 2812-28-4 | [1][3] |

| Molecular Formula | C5H11NO3 | C5H11NO3 | [1][2] |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | [3] |

| Appearance | White to off-white solid | White powder | [3] |

Structural and Relational Diagrams

The following diagrams illustrate the chemical structure of this compound and its relationship to the parent amino acid, L-threonine.

Caption: 2D structure of O-Methyl-L-threonine.

Caption: Derivation of this compound from L-Threonine.

Methodologies for Structural Confirmation

While the structure of this compound is well-established, its confirmation and characterization in a laboratory setting would rely on standard analytical techniques. The protocols for these methods are foundational in organic chemistry and biochemistry.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the connectivity of atoms and the position of the methyl group.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum.

-

Expected signals would include a singlet around 3.3 ppm for the methoxy (-OCH₃) protons, distinct from the chemical shift of a methyl group attached to a nitrogen. The various CH and NH₂ protons in the backbone and side chain would also appear at characteristic chemical shifts.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

The spectrum should show five distinct carbon signals. A signal around 58 ppm would be characteristic of the methoxy carbon, confirming the C-O-C linkage.

-

-

Data Analysis: Integrate proton signals to confirm proton counts for each group. Analyze chemical shifts and coupling constants to verify the atomic connectivity and confirm the O-methyl structure over the N-methyl alternative.

Experimental Protocol: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. For a molecular formula of C5H11NO3 (MW = 133.15), this peak should appear at an m/z of approximately 134.16. High-resolution mass spectrometry can be used to confirm the exact mass, which further validates the elemental composition.[2][3]

References

An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-threonine is a derivative of the essential amino acid L-threonine, characterized by the presence of a methyl group on the alpha-amino group. This modification confers unique chemical and physical properties, making it a valuable building block in peptide synthesis and drug design. The introduction of the N-methyl group can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides, thereby influencing their biological activity. This guide provides a comprehensive overview of the core chemical properties of N-Methyl-L-threonine, detailed experimental protocols, and a workflow for its synthesis and purification.

Core Chemical Properties

The fundamental chemical and physical properties of N-Methyl-L-threonine are summarized below. These properties are crucial for its application in various research and development contexts.

Physical and Chemical Data

A compilation of the key physical and chemical data for N-Methyl-L-threonine is presented in Table 1. This information is essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2][3] |

| Melting Point | >235 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in water (≥ 50 mg/mL) | [3] |

| Optical Rotation ([α]D) | -24.0° ± 1.0° (c = 1 in 1 M HCl) | |

| pKa | Not experimentally determined. Predicted values are available. | |

| CAS Number | 2812-28-4 | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Features and Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the structure. Key signals include those for the N-methyl group, the alpha-proton, the beta-proton, the gamma-methyl group, and the carboxyl carbon.[5][6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and backbone carbons, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid are expected.[7][8] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight (133.15 g/mol ) and characteristic fragmentation patterns are used for identification.[1][9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-Methyl-L-threonine are provided below. These protocols are based on established methods for N-methylated amino acids and can be adapted by researchers for their specific needs.

Synthesis of N-Methyl-L-threonine

The synthesis of N-Methyl-L-threonine can be achieved through a multi-step process involving the protection of functional groups, N-methylation, and subsequent deprotection. The following protocol is a general procedure adapted from methods for the synthesis of N-protected N-methyl serine and threonine.[10][11]

Step 1: Protection of L-threonine

-

Suspend L-threonine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium carbonate) to the suspension.

-

Slowly add an amino-protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) to the mixture while stirring at room temperature.

-

Allow the reaction to proceed for several hours until completion, monitored by TLC.

-

Acidify the reaction mixture and extract the protected L-threonine with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the N-protected L-threonine.

Step 2: Formation of the Oxazolidinone

-

Dissolve the N-protected L-threonine in a suitable solvent (e.g., toluene).

-

Add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a basic solution and then with brine.

-

Dry the organic layer and evaporate the solvent to yield the oxazolidinone intermediate.

Step 3: Reductive Cleavage to N-Methyl-L-threonine

-

Dissolve the oxazolidinone intermediate in a suitable solvent (e.g., chloroform).

-

Add a reducing agent (e.g., triethylsilane) and a strong acid (e.g., trifluoroacetic acid).

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Evaporate the solvent and excess reagents.

-

The resulting product is the N-protected N-Methyl-L-threonine.

Step 4: Deprotection

-

Dissolve the N-protected N-Methyl-L-threonine in a suitable solvent.

-

For Fmoc protection, treat with a solution of piperidine (B6355638) in DMF.

-

For Boc protection, treat with a strong acid like TFA.

-

After the reaction is complete, evaporate the solvent and purify the crude N-Methyl-L-threonine.

Purification by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification and analysis of amino acids.[12][13][14][15]

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

Protocol:

-

Dissolve the crude N-Methyl-L-threonine in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient from low to high organic solvent concentration to elute the compound.

-

Monitor the elution at a suitable wavelength (e.g., 214 nm for the peptide bond).

-

Collect the fractions containing the purified N-Methyl-L-threonine.

-

Combine the pure fractions and lyophilize to obtain the final product.

Determination of Optical Rotation

The optical rotation is a critical parameter to confirm the stereochemical integrity of the final product.

Instrumentation:

-

Polarimeter.

-

Sodium D-line light source (589 nm).

Protocol:

-

Prepare a solution of N-Methyl-L-threonine of a known concentration in a specified solvent (e.g., 1 M HCl), as reported in the literature.

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the angle of rotation.

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Methyl-L-threonine.

Caption: Workflow for the synthesis and purification of N-Methyl-L-threonine.

Biological Context and Applications

While specific signaling pathways for N-Methyl-L-threonine are not well-documented, the parent molecule, L-threonine, is known to be involved in various metabolic and signaling pathways.[16][17][18][19] The N-methylation of L-threonine is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based drugs. N-methylated amino acids can impart resistance to enzymatic degradation and improve cell permeability, which are often major hurdles in drug development.[2]

The primary application of N-Methyl-L-threonine is in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its incorporation into a peptide sequence can induce significant conformational changes, which can lead to altered binding affinities for biological targets. Researchers in drug discovery and development utilize N-methylated amino acids to fine-tune the properties of lead compounds to achieve desired therapeutic effects.

Conclusion

N-Methyl-L-threonine is a synthetically valuable amino acid derivative with properties that make it an attractive component for the design of modified peptides. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols for its synthesis and characterization. The provided workflow diagram offers a clear visual representation of the key steps involved in obtaining this compound. For researchers and scientists in the field of peptide chemistry and drug development, a thorough understanding of these technical aspects is essential for the successful application of N-Methyl-L-threonine in their research endeavors.

References

- 1. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. labsolu.ca [labsolu.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. teledyneisco.com [teledyneisco.com]

- 14. agilent.com [agilent.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Threonine - Wikipedia [en.wikipedia.org]

- 17. Threonine | Rupa Health [rupahealth.com]

- 18. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

H-Thr(Me)-OH CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. The designation "H-Thr(Me)-OH" can be ambiguous, potentially referring to two distinct isomers of methyl-threonine: N-methyl-L-threonine and O-methyl-L-threonine. This guide provides the key quantitative data for both compounds to ensure accurate identification and application in a research context.

Below is a summary of the Chemical Abstracts Service (CAS) number and molecular weight for both isomers, presented for clear comparison.

| Compound Name | Synonym | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| N-methyl-L-threonine | (2S,3R)-3-Hydroxy-2-(methylamino)butyric acid, N-Me-Thr-OH | 2812-28-4[1][2] | 133.15[1][3][4] | C₅H₁₁NO₃ |

| O-methyl-L-threonine | This compound | 4144-02-9[5][6][7] | 133.15 (or 133.2)[5][6] | C₅H₁₁NO₃[5][6] |

References

Synthesis of N-methyl-L-threonine: A Technical Guide for Researchers

An in-depth examination of the prevalent synthetic methodologies for N-methyl-L-threonine, providing detailed experimental protocols and comparative data for professionals in drug development and chemical research.

N-methyl-L-threonine is a non-proteinogenic amino acid incorporated into various peptide natural products and synthetic peptide analogs. Its N-methylation offers unique conformational constraints and improved pharmacokinetic properties, such as increased metabolic stability and cell permeability, making it a valuable building block in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the chemical synthesis of N-methyl-L-threonine, with a focus on practical experimental procedures and comparative analysis of different synthetic strategies.

Core Synthetic Strategies

The most common and efficient methods for the synthesis of N-methyl-L-threonine proceed via an oxazolidinone intermediate. This general approach involves the cyclization of a protected L-threonine derivative with formaldehyde (B43269) or a formaldehyde equivalent to form a 5-oxazolidinone, followed by the reductive cleavage of this intermediate to yield the N-methylated product. Variations in this strategy primarily concern the choice of protecting groups for the amino and hydroxyl functionalities of the starting L-threonine.

A prevalent and effective method involves the use of fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) as the amine protecting group. The side-chain hydroxyl group can either be left unprotected or protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to improve yields and simplify purification.

Experimental Protocols

The following sections detail the experimental procedures for two common synthetic routes to N-methyl-L-threonine.

Method 1: Synthesis via Oxazolidinone Formation from N-Fmoc-L-threonine

This method proceeds without the protection of the hydroxyl group and offers a shorter route to the desired product.

Step 1: Formation of (4S,5R)-3-Fmoc-5-methyl-1,3-oxazolidin-4-carboxylic acid

-

Reagents and Materials:

-

N-Fmoc-L-threonine

-

Paraformaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

-

Procedure:

-

A suspension of N-Fmoc-L-threonine, paraformaldehyde (excess), and a catalytic amount of p-TsOH in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the azeotropic removal of water is monitored.

-

The reaction is typically complete within 1-2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product can be purified by crystallization or flash chromatography.

-

Step 2: Reductive Cleavage of the Oxazolidinone

-

Reagents and Materials:

-

(4S,5R)-3-Fmoc-5-methyl-1,3-oxazolidin-4-carboxylic acid

-

Triethylsilane (Et3SiH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

-

Procedure:

-

The oxazolidinone intermediate is dissolved in a mixture of TFA and a chlorinated solvent (e.g., CH2Cl2 or CHCl3).

-

Triethylsilane is added to the solution, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The reaction can take several days to reach completion.[1]

-

Upon completion, the solvents and excess reagents are removed under reduced pressure.

-

The crude product is purified by extraction and subsequent crystallization or chromatography to yield Fmoc-N-methyl-L-threonine.

-

Method 2: Synthesis with O-TBDMS Protection

This approach involves the protection of the side-chain hydroxyl group, which can lead to higher overall yields and cleaner reactions.[1]

Step 1: O-TBDMS Protection of L-threonine

-

Reagents and Materials:

-

L-threonine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

L-threonine is dissolved in DMF, and imidazole is added.

-

TBDMS-Cl is added portion-wise to the solution at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is worked up by adding water and extracting with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to give O-TBDMS-L-threonine.

-

Step 2: N-Fmoc Protection

-

Reagents and Materials:

-

O-TBDMS-L-threonine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na2CO3)

-

Dioxane/Water mixture

-

-

Procedure:

-

O-TBDMS-L-threonine is dissolved in a 1:1 mixture of dioxane and aqueous sodium carbonate solution.

-

Fmoc-OSu is added, and the mixture is stirred at room temperature.

-

Upon completion, the reaction is acidified and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and evaporated to yield Fmoc-L-Thr(OTBDMS)-OH.

-

Step 3: Oxazolidinone Formation

-

Reagents and Materials:

-

Fmoc-L-Thr(OTBDMS)-OH

-

Paraformaldehyde

-

p-TsOH

-

Toluene

-

-

Procedure:

-

This step follows the same procedure as Step 1 in Method 1, using Fmoc-L-Thr(OTBDMS)-OH as the starting material.

-

Step 4: Reductive Cleavage and Deprotection

-

Reagents and Materials:

-

The resulting oxazolidinone from Step 3

-

Triethylsilane (Et3SiH)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

The oxazolidinone is treated with a solution of TFA and triethylsilane. This single step achieves both the reductive cleavage of the oxazolidinone ring and the deprotection of the TBDMS ether.[1]

-

The workup and purification are similar to Step 2 in Method 1.

-

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of N-methyl-L-threonine.

| Step | Method | Starting Material | Product | Yield (%) | Reference |

| O-TBDMS Protection | 2 | L-threonine | L-Thr(OTBDMS)-OH | 77 | [1] |

| N-Fmoc Protection | 2 | L-Thr(OTBDMS)-OH | Fmoc-L-Thr(OTBDMS)-OH | 90-98 | [1] |

| Oxazolidinone Formation | 1 & 2 | N-protected threonine | Corresponding oxazolidinone | Very good | [1][2] |

| Reductive Cleavage (and Deprotection) | 1 & 2 | Oxazolidinone | N-protected N-methyl-L-threonine | Excellent | [1][2] |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Workflow for the synthesis of Fmoc-N-methyl-L-threonine via direct oxazolidinone formation.

Caption: Workflow for the synthesis of Fmoc-N-methyl-L-threonine using O-TBDMS protection.

Concluding Remarks

The synthesis of N-methyl-L-threonine is a well-established process, with the oxazolidinone-based route offering a reliable and high-yielding approach. The choice between direct N-methylation of N-protected L-threonine and the route involving side-chain protection will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. The detailed protocols and comparative data provided in this guide serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis of modified amino acids for peptide and drug discovery applications.

References

H-Thr(Me)-OH Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-methyl-L-threonine (H-Thr(Me)-OH), a critical parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this N-methylated amino acid.

Introduction to this compound

N-methyl-L-threonine is a derivative of the essential amino acid L-threonine (B559522), characterized by a methyl group on the alpha-amino nitrogen. This modification can significantly alter the physicochemical properties of the parent amino acid, including its solubility, lipophilicity, and conformational flexibility. Such changes are of particular interest in peptide and peptidomimetic drug design, as N-methylation can enhance metabolic stability and cell permeability. General studies on N-methylated amino acids suggest that N-methylation can lead to an increase in both aqueous solubility and lipophilicity[1][2][3]. The hydrochloride salt of N-Methyl-L-threonine is also reported to be soluble in water[4].

Quantitative Solubility Data

| Compound | Solvent | Solubility (mol/kg) | Solubility ( g/100g ) | Temperature (°C) | Reference |

| This compound | Water | ≥ 3.75 M (estimated) | ≥ 50 | Not Specified | [5] |

| L-Threonine | Water | 0.8220 | 9.79 | 25 | [6] |

| L-Threonine | Ethylene Glycol | 0.3101 | 3.69 | 25 | [6] |

| L-Threonine | N,N-Dimethylformamide (DMF) | 0.1337 | 1.59 | 25 | [6] |

| L-Threonine | Acetonitrile (ACN) | 0.1188 | 1.42 | 25 | [6] |

| L-Threonine | Dimethylsulfoxide (DMSO) | 0.1107 | 1.32 | 25 | [6] |

| L-Threonine | Ethanol | Insoluble | - | - | [7] |

| L-Threonine | Ethyl Ether | Insoluble | - | - | [7] |

| L-Threonine | Chloroform | Insoluble | - | - | [7] |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the determination of this compound solubility in various solvents using the widely accepted shake-flask method followed by UV/Vis spectrophotometric analysis. This method is suitable for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV/Vis spectrophotometer

-

Quartz cuvettes or UV-transparent microplates

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different solvents to be tested.

-

Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

-

Quantification by UV/Vis Spectroscopy:

-

As amino acids without aromatic side chains have low intrinsic UV absorbance, a derivatization step is often necessary for accurate quantification. A common method is ninhydrin (B49086) derivatization.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. React each standard with ninhydrin reagent according to a validated protocol to produce a colored product. Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 570 nm for the ninhydrin adduct). Plot a standard curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the standard curve. Derivatize the diluted sample with ninhydrin under the same conditions as the standards.

-

Measure the absorbance of the derivatized sample.

-

-

Calculation of Solubility:

-

Use the standard curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for H-Thr(Me)-OH

For researchers, scientists, and professionals in drug development, H-Thr(Me)-OH, also known as O-Methyl-L-threonine, is a valuable non-canonical amino acid. Its incorporation into peptides can significantly enhance their pharmacological properties, primarily by increasing enzymatic stability and bioavailability. This technical guide provides an in-depth overview of its commercial availability, synthesis, analytical data, and application in peptide chemistry.

Commercial Availability

This compound is available from several commercial chemical suppliers catering to the research and pharmaceutical industries. The table below summarizes key information from some of these suppliers.

| Supplier | Catalog Number | Purity | Additional Information |

| MedChemExpress | HY-W008464 | >98% | Provided as a solid.[1] |

| Aapptec | AHT131 | Not specified | Also known as O-Methyl-L-threonine.[2] |

| Carbolution | CC10198 | 98% | - |

Synthesis of this compound

While direct, detailed protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible and effective method involves the selective O-methylation of a suitably protected L-threonine derivative, followed by deprotection. A general two-step procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: N-protection of L-threonine

-

Dissolve L-threonine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to adjust the pH to approximately 9-10.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in dioxane to the stirred solution at room temperature.

-

Maintain the pH at 9-10 by the addition of aqueous sodium hydroxide.

-

After the reaction is complete (monitored by TLC), acidify the reaction mixture with a mild acid like citric acid to pH 3-4.

-

Extract the product, Boc-L-threonine, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected amino acid.

Step 2: O-methylation of Boc-L-threonine and Deprotection

-

Dissolve Boc-L-threonine in a polar aprotic solvent like anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride, portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Add methyl iodide (CH₃I) dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and remove the THF under reduced pressure.

-

Extract the O-methylated product with an organic solvent.

-

To deprotect the Boc group, dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove the TFA and DCM.

-

The resulting crude this compound can be purified by recrystallization or ion-exchange chromatography.

Physicochemical and Spectroscopic Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 4144-02-9 |

| Appearance | White to off-white solid |

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-H | ~3.6 - 3.8 | d | ~4-5 |

| β-H | ~4.0 - 4.2 | dq | ~4-5 (d), ~6-7 (q) |

| γ-CH₃ | ~1.2 - 1.4 | d | ~6-7 |

| O-CH₃ | ~3.3 - 3.5 | s | - |

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

| Carbon | Chemical Shift (ppm) |

| C=O | ~173 - 175 |

| Cα | ~60 - 62 |

| Cβ | ~75 - 77 |

| Cγ | ~18 - 20 |

| O-CH₃ | ~58 - 60 |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. Due to the potential for steric hindrance from the O-methyl group, optimized coupling conditions may be required.

Experimental Protocol: SPPS Incorporation of Fmoc-Thr(Me)-OH

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Thr(Me)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Properties

The primary motivation for incorporating this compound into a peptide sequence is to enhance its stability against enzymatic degradation. The methyl group on the side-chain hydroxyl can sterically hinder the approach of proteases that would otherwise cleave the peptide bond adjacent to the threonine residue.

Experimental Protocol: Enzymatic Stability Assay

-

Peptide Incubation: Dissolve the peptide (with and without the Thr(Me) modification) in a relevant biological matrix, such as human serum or a specific protease solution (e.g., trypsin, chymotrypsin) in a suitable buffer.

-

Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Protein Precipitation: Quench the enzymatic reaction and precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) containing a small amount of TFA.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC or LC-MS.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the peptide's half-life (t₁/₂) in the respective medium.

Table 4: Illustrative Comparative Stability of a Model Peptide

| Peptide Sequence | Half-life in Human Serum (hours) |

| Ac-Gly-Ala-Thr -Phe-Gly-NH₂ | 2.5 |

| Ac-Gly-Ala-Thr(Me) -Phe-Gly-NH₂ | > 24 |

Note: The data in this table is illustrative and based on the generally observed trend of increased stability with O-methylation.

Conclusion

This compound is a readily available and valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide-based drug candidates can significantly improve their metabolic stability, a critical factor for enhancing therapeutic efficacy. The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this non-canonical amino acid in drug discovery and development programs.

References

The Biological Significance of N-Methylated Amino Acids: A Technical Guide for Drug Development

Abstract

N-methylation of amino acids, a subtle yet powerful modification, has emerged as a cornerstone strategy in modern medicinal chemistry and drug discovery. The substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide can profoundly alter its physicochemical and biological properties. This technical guide provides a comprehensive overview of the biological significance of N-methylated amino acids, with a focus on their impact on peptide conformation, proteolytic stability, cell permeability, and receptor interaction. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this critical modification in the pursuit of novel therapeutics.

Introduction: The Power of a Methyl Group

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by inherent weaknesses such as susceptibility to enzymatic degradation and poor membrane permeability.[1] N-methylation provides a robust solution to many of these challenges.[2] By introducing a methyl group to the amide nitrogen, several key properties of a peptide are altered:

-

Increased Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the amide bond from the action of proteases, thereby increasing the peptide's half-life in vivo.[1][3]

-

Enhanced Cell Permeability: N-methylation increases the lipophilicity of the peptide and can disrupt the intramolecular hydrogen bonding network that would otherwise hinder its passage across cellular membranes.[4][5] This is a critical factor for developing orally bioavailable peptide drugs.[6] The renowned immunosuppressant drug, Cyclosporin A, which contains seven N-methylated amino acids, is a testament to the success of this strategy in achieving oral bioavailability.[4][7]

-

Conformational Control: The presence of an N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[4] This conformational constraint can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus potentially increasing affinity and selectivity.[1]

-

Modulation of Receptor Activity: By influencing the peptide's conformation, N-methylation can fine-tune its interaction with biological targets, leading to enhanced agonist or antagonist activity, or even switching between the two.[8]

Quantitative Impact of N-Methylation on Peptide Properties

The strategic incorporation of N-methylated amino acids can lead to quantifiable improvements in a peptide's pharmacological profile. The following tables summarize key data from the literature, showcasing the impact of N-methylation on receptor binding affinity, proteolytic stability, and cell permeability.

Table 1: Effect of N-Methylation on Integrin Receptor Binding Affinity of Cyclic RGD Peptides

| Peptide ID | Sequence | Integrin Subtype | IC50 (nM) |

| c(RGDfK) | cyclo(Arg-Gly-Asp-d-Phe-Lys) | αvβ3 | 2.6[9] |

| 4 | c[RGDf-N(Me)V] (Cilengitide) | αvβ3 | 0.65 [8] |

| 5 | c[RG-N(Me)D-f-N(Me)V] | αvβ3 | 5.9 [8] |

This table demonstrates how N-methylation can significantly enhance the binding affinity of RGD peptides to their target integrin receptors. Cilengitide, with one N-methylated residue, shows a marked increase in affinity for the αvβ3 integrin compared to its non-methylated counterpart.[8][9]

Table 2: Influence of N-Methylation on the Permeability of Cyclic Hexapeptides in a Caco-2 Cell Model

| Peptide | Number of N-Methyl Groups | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Non-methylated control | 0 | < 1 |

| Permeable Analogue 1 | 2 | > 10 |

| Permeable Analogue 2 | 3 | > 10 |

| Permeable Analogue 3 | 4 | > 10 |

| Mannitol (paracellular marker) | N/A | ~1 |

| Testosterone (B1683101) (transcellular marker) | N/A | > 10 |

This table, based on a study of a library of N-methylated cyclic hexapeptides, highlights that multiple N-methylations can dramatically increase intestinal permeability, as measured by the Caco-2 cell assay.[10] Interestingly, the study found that the position of the N-methyl group was as critical as the total number of methylations for achieving high permeability.[10]

Key Experimental Protocols

The successful application of N-methylated amino acids in drug discovery relies on robust experimental methodologies for their synthesis and characterization. This section provides detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides using HATU

The incorporation of N-methylated amino acids into a peptide chain via SPPS is challenging due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[11] The use of potent coupling reagents like HATU is often necessary to achieve high yields.[11][12]

Materials:

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acids

-

Rink Amide resin (or other suitable solid support)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Peptide synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling and First Amino Acid Coupling:

-

Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

For the first amino acid, use a standard coupling protocol suitable for your chosen resin.

-

-

Fmoc-Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 7 minutes.[13] Repeat this step once.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Coupling of the Next Amino Acid (including N-methylated residues):

-

In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-N-methyl-amino acid) (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.[13]

-

Add 20% 2,4,6-collidine in DMF to the amino acid mixture.[13]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for at least 4 hours at room temperature.[13] For coupling to an N-methylated residue, longer reaction times or double coupling may be necessary.[12]

-

-

Monitoring the Coupling Reaction:

-

After the coupling reaction, take a small sample of the resin and perform a colorimetric test (e.g., Bromophenol Blue test) to confirm the completion of the reaction.[14] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, requiring a second coupling step.[11]

-

-

Washing:

-

After a complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[12]

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drug candidates.[3][15]

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

Test peptide and control compounds (e.g., a high-permeability compound like testosterone and a low-permeability compound like mannitol)

-

LC-MS/MS system for sample analysis

Protocol:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in DMEM.

-

Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[16]

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.

-

Alternatively, perform a Lucifer Yellow rejection assay to assess the integrity of the tight junctions.[16]

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test peptide and control compounds, dissolved in HBSS, to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

-

-

Sample Analysis:

-

Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of peptide transport into the receiver chamber (mol/s)

-

A is the surface area of the membrane (cm²)

-

C₀ is the initial concentration of the peptide in the donor chamber (mol/cm³)

-

-

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.[17][18]

Materials:

-

Purified N-methylated peptide (>95% purity)

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O)

-

High-field NMR spectrometer (e.g., ≥ 500 MHz)

Protocol:

-

Sample Preparation:

-

Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H Spectrum: To assess sample purity and obtain an initial overview of the resonances.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation. The presence of cross-peaks between adjacent residues is indicative of specific secondary structures.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers of the peptide bond preceding the N-methylated residue.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific amino acids in the peptide sequence.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the peptide based on the experimental restraints.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to N-methylated amino acids.

Caption: Signaling pathway of Cyclosporin A, an N-methylated peptide drug.[19][20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 8. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. benchchem.com [benchchem.com]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Methyl-L-threonine in Biologically Active Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of natural products, the incorporation of non-proteinogenic amino acids represents a key evolutionary strategy for generating structural and functional diversity. Among these, N-methylated amino acids play a crucial role in modulating the pharmacological properties of peptides, enhancing their stability, membrane permeability, and binding affinity to biological targets. This technical guide focuses on the significance of a specific N-methylated amino acid, N-methyl-L-threonine (H-Thr(Me)-OH), and its derivatives within the realm of natural product discovery and development. While the direct incorporation of this compound is noteworthy, this guide also explores a closely related, more complex derivative, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), found in the potent immunosuppressant Cyclosporin (B1163) A.

This document will delve into the structural contributions and biological implications of these methylated threonine residues in three prominent natural products: the immunosuppressant Cyclosporin A, the antiviral and antitumor agent Didemnin B, and the potent cytotoxic compound Dolastatin 15. We will explore their mechanisms of action, present quantitative biological data, detail experimental protocols for their isolation, and provide visual representations of their associated signaling pathways and experimental workflows.

Core Concepts: The Significance of N-Methylation

N-methylation of the peptide backbone introduces several critical changes to a peptide's properties:

-

Increased Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby increasing the half-life of the peptide in biological systems.

-

Enhanced Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors, leading to a more lipophilic character and facilitating passive diffusion across cell membranes. This is a crucial factor for the oral bioavailability of peptide-based drugs.

-

Conformational Rigidity: The rotation around the C-N bond of the peptide backbone is more restricted, influencing the peptide's three-dimensional structure and pre-organizing it for optimal receptor binding.

Featured Natural Products

This guide will focus on three well-characterized natural products that exemplify the importance of N-methylated amino acids, including a derivative of N-methyl-L-threonine.

Cyclosporin A: A Paradigm of Immunosuppression

Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a cornerstone immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases. Its structure is notable for the presence of seven N-methylated amino acids, including the unique (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1.[1][2]

Biological Activity and Mechanism of Action:

Cyclosporin A exerts its immunosuppressive effects by inhibiting the phosphatase activity of calcineurin.[3] It first forms a complex with the intracellular protein cyclophilin. This cyclosporin-cyclophilin complex then binds to calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT).[3][4] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), a key signaling molecule for T-cell proliferation.[3][5]

Quantitative Data:

| Compound | Target | Assay | IC50 | Reference(s) |

| Cyclosporin A | Calcineurin | In vitro phosphatase activity | ~30 nM | [6] |

| Cyclosporin A | T-cell proliferation (alloantigen-induced) | In vitro | 19 ± 4 µg/L | [7] |

| Cyclosporin A | Interferon-gamma production | In vitro | 8.0 ng/mL | [8] |

| Cyclosporin A | Lymphotoxin/TNF activity | In vitro | 9.5 ng/mL | [8] |

Experimental Protocol: Isolation of Cyclosporin A from Tolypocladium inflatum

This protocol is a generalized procedure based on published methods.[8][9][10][11][12][13]

-

Fermentation: Culture Tolypocladium inflatum in a suitable production medium under submerged aerobic conditions.[10]

-

Extraction: After fermentation, extract the culture broth and mycelium with a water-immiscible organic solvent such as ethyl acetate.[11]

-

Solvent Partitioning: Concentrate the organic extract and partition it between a nonpolar solvent (e.g., petroleum ether) and aqueous methanol (B129727) to remove lipids and other nonpolar impurities.

-

Chromatography:

-

Silica (B1680970) Gel Chromatography: Subject the methanol-rich fraction to column chromatography on silica gel, eluting with a gradient of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[9]

-

Size-Exclusion Chromatography: Further purify the cyclosporin-containing fractions using size-exclusion chromatography on a resin like Sephadex LH-20.[9]

-

-

High-Performance Liquid Chromatography (HPLC): Perform final purification by preparative reversed-phase HPLC to obtain pure Cyclosporin A.[8]

-

Characterization: Confirm the identity and purity of the isolated compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway:

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Facebook [cancer.gov]

- 12. iacld.com [iacld.com]

- 13. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-methyl-L-threonine (H-Thr(Me)-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-methyl-L-threonine (H-Thr(Me)-OH), a derivative of the essential amino acid L-threonine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for data acquisition, and provides visualizations of the analytical workflow.

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for N-methyl-L-threonine. Due to the limited availability of directly published complete datasets for this specific derivative, data for the parent compound, L-threonine, and related diastereomers are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the known and expected chemical shifts for N-methyl-L-threonine.

Table 1: ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ) in ppm for N-methyl-L-threonine | Reference Chemical Shift (δ) in ppm for L-threonine | Reference Chemical Shift (δ) in ppm for N-methyl-L-allo-threonine (in D₂O)[1] |

| C=O (Carboxyl) | ~170-175 | 175.69 | Not Available |

| Cα (CH-NHCH₃) | ~60-65 | 63.17 | Not Available |

| Cβ (CH-OH) | ~65-70 | 68.68 | Not Available |

| Cγ (CH₃) | ~20-25 | 22.18 | Not Available |

| N-CH₃ | ~30-35 | - | Not Available |

Note: Expected chemical shifts for N-methyl-L-threonine are estimated based on the data for L-threonine and general substituent effects. A ¹³C NMR spectrum for N-methyl-L-threonine is available on PubChem.[2]

Table 2: ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ) in ppm for N-methyl-L-threonine | Expected Multiplicity | Reference Chemical Shift (δ) in ppm for L-threonine | Reference Multiplicity for L-threonine |

| Hα (CH-NHCH₃) | ~3.0-3.5 | Doublet | 3.58 | Doublet |

| Hβ (CH-OH) | ~4.0-4.5 | Multiplet | 4.25 | Multiplet |

| Hγ (CH₃) | ~1.2-1.4 | Doublet | 1.32 | Doublet |

| N-H | Variable | Singlet (broad) | Variable | Broad |

| O-H | Variable | Singlet (broad) | Variable | Broad |

| N-CH₃ | ~2.5-3.0 | Singlet | - | - |

Note: Expected chemical shifts and multiplicities for N-methyl-L-threonine are inferred from the structure and data for L-threonine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for N-methyl-L-threonine are presented in Table 3, based on the known spectrum of L-threonine.

Table 3: FTIR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) for N-methyl-L-threonine | Reference Wavenumber (cm⁻¹) for L-threonine[3] |

| O-H stretch (alcohol) | 3400-3200 (broad) | 3433 |

| N-H stretch (secondary amine) | 3400-3300 (medium) | 3026 (for NH₃⁺ stretch) |

| C-H stretch (alkane) | 3000-2850 | 2981 |

| C=O stretch (carboxylic acid) | 1725-1700 | 1625 |

| N-H bend (amine) | 1650-1580 | 1521 (for NH₃⁺ bend) |

| C-O stretch (alcohol) | 1260-1050 | 1109 |

| C-N stretch (amine) | 1250-1020 | 907 (for CCN stretch) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For N-methyl-L-threonine, high-resolution mass spectrometry is essential for accurate mass determination.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₁₁NO₃[2][4] |

| Molecular Weight | 133.15 g/mol [2][4] |

| Exact Mass | 133.0739 g/mol [1][2] |

| Common Ionization Techniques | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Expected Fragmentation Patterns | Loss of H₂O, loss of COOH, cleavage of the Cα-Cβ bond. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for N-methyl-L-threonine. These protocols are based on standard practices for the analysis of amino acid derivatives.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of N-methyl-L-threonine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., TMS or DSS).

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Parameters: Spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Acquisition Parameters: Spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid N-methyl-L-threonine powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS10).

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry

Sample Preparation (for ESI-MS):

-

Prepare a stock solution of N-methyl-L-threonine in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Acquisition Parameters:

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

For MS/MS (Fragmentation Analysis): Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

-

Data Processing:

-

Process the raw data to obtain the mass spectrum.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of N-methyl-L-threonine.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the molecular structure.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

References

N-Methylation of Peptide Backbones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a potent and widely adopted strategy in medicinal chemistry. This seemingly subtle modification can profoundly enhance the therapeutic properties of peptides by altering their three-dimensional structure, which in turn governs their biological activity, metabolic stability, and membrane permeability.[1] This guide provides a comprehensive overview of the core principles of N-methylation, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts and workflows.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen induces several critical changes that can transform a promising peptide lead into a viable drug candidate.[2]

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[3] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen-bonding patterns necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[3][4]

Improved Cell Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a crucial factor for oral bioavailability and targeting intracellular proteins.[2] This is achieved by reducing the number of hydrogen bond donors, which lowers the energetic penalty for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[2] The addition of a methyl group also increases the overall lipophilicity of the peptide.[2][3]

Conformational Control and Receptor Affinity: By introducing steric hindrance, N-methylation restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, reducing the peptide's conformational flexibility.[2] This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1][2] However, the effect is context-dependent and can also lead to a decrease in affinity if the induced conformation is not optimal for receptor binding.[3] N-methylation also promotes the formation of cis-amide bonds, which are typically energetically unfavorable in unmodified peptides. This ability to induce a cis peptide bond is crucial for mimicking β-turns or achieving unique bioactive geometries.[1]

Data Presentation: Quantitative Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Receptor Binding Affinity

| Peptide/Analog | Target Receptor | Modification | Ki (nM) | Fold Change in Affinity |

| Somatostatin (B550006) Octapeptide Analog | Somatostatin Receptors | Parent (unmodified) | - | - |

| hsst1 | N-Me-Phe8 | >1000 | Decrease | |

| hsst2 | N-Me-Phe8 | 1.8 | ~1.5-fold increase | |

| hsst3 | N-Me-Phe8 | 291 | ~2-fold decrease | |

| hsst4 | N-Me-Phe8 | >1000 | Decrease | |

| hsst5 | N-Me-Phe8 | 118 | ~3-fold decrease | |

| Cyclic Enkephalin Analog | Opioid Receptors | Parent (unmodified) | μ: 0.8, δ: 12, κ: 2500 | - |

| N-Me-Tyr1 | μ: 1.5, δ: 15, κ: 3000 | Slight Decrease | ||

| N-Me-Phe4 | μ: 0.5, δ: 5, κ: 1500 | Increase |

Data adapted from a study on N-methylated somatostatin and enkephalin analogues.[5]

Table 2: Effect of N-Methylation on Proteolytic Stability

| Peptide | Protease | Modification | Half-life (t1/2) |

| Model Peptide A | Trypsin | Unmodified | < 5 min |

| N-Me-Arg | > 240 min | ||